molecular formula C19H26N4O2 B2957812 1-(4-butoxyphenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea CAS No. 1448029-85-3

1-(4-butoxyphenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea

Cat. No. B2957812
CAS RN: 1448029-85-3
M. Wt: 342.443
InChI Key: YRTWPPFYURYSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-butoxyphenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as an anti-tumor agent, but its mechanism of action has been found to have broader applications in a range of diseases.

Scientific Research Applications

Hydrogel Formation and Rheological Properties

  • Anion Tuning of Hydrogels : Research on similar urea derivatives shows that they can form hydrogels in various acids at low pH levels. The rheology and morphology of these gels can be finely adjusted by changing the anion type, which affects the gels' physical properties. This anion-dependent tuning is significant for developing materials with tailored mechanical properties for various applications, including drug delivery systems and tissue engineering scaffolds (Lloyd & Steed, 2011).

Anticancer Activity

  • Potential Anticancer Agents : Studies on pyrazole derivatives reveal their potential as anticancer agents. Specific pyrazole compounds have been synthesized and analyzed for their electronic structure, physico-chemical properties, and their interactions with biological targets. Docking studies suggest these compounds might exhibit activity against human enzymes linked to cancer, highlighting the potential of pyrazole derivatives in developing new anticancer medications (Thomas et al., 2019).

Molecular Devices and Self-Assembly

  • Self-Assembling Molecular Devices : Research into urea-linked cyclodextrin complexes demonstrates their ability to undergo photoisomerization and form binary complexes. This behavior is crucial for the development of molecular devices that can switch states under light exposure, useful in information storage and sensor applications (Lock et al., 2004).

Organocatalysis

  • Eco-Friendly Catalysis : Urea has been employed as an organocatalyst in eco-friendly synthesis processes. For instance, the use of urea as a catalyst in multicomponent reactions at room temperature highlights its role in creating pharmaceutically relevant compounds in an environmentally benign manner, showcasing the utility of urea derivatives in green chemistry applications (Brahmachari & Banerjee, 2014).

properties

IUPAC Name

1-(4-butoxyphenyl)-3-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-3-4-11-25-17-9-7-15(8-10-17)21-19(24)20-13-16-12-18(14-5-6-14)23(2)22-16/h7-10,12,14H,3-6,11,13H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTWPPFYURYSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC2=NN(C(=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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